molecular formula C26H22ClF3N2O4 B12392537 Sucnr1-IN-1

Sucnr1-IN-1

Cat. No.: B12392537
M. Wt: 518.9 g/mol
InChI Key: MOOARNYDOKGVQG-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Sucnr1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Sucnr1-IN-1 has been extensively studied for its scientific research applications in various fields:

Mechanism of Action

Sucnr1-IN-1 exerts its effects by inhibiting the succinate receptor 1, a G-protein-coupled receptor. The inhibition of this receptor disrupts the signaling pathways mediated by succinate, which is an intermediate in the citric acid cycle. By blocking the receptor, this compound can modulate various physiological processes, including inflammation, immune responses, and energy metabolism . The molecular targets and pathways involved include the Gq/GNAQ and Gi/GNAI second messengers, which play a role in the receptor’s signaling mechanisms .

Comparison with Similar Compounds

Sucnr1-IN-1 can be compared with other succinate receptor 1 inhibitors and similar compounds:

This compound is unique in its specific inhibition of succinate receptor 1, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes.

Properties

Molecular Formula

C26H22ClF3N2O4

Molecular Weight

518.9 g/mol

IUPAC Name

2-[2-[[3-[4-chloro-2-fluoro-5-[(3R)-piperidin-3-yl]oxyphenyl]-2-fluorobenzoyl]amino]-5-fluorophenyl]acetic acid

InChI

InChI=1S/C26H22ClF3N2O4/c27-20-12-21(29)19(11-23(20)36-16-3-2-8-31-13-16)17-4-1-5-18(25(17)30)26(35)32-22-7-6-15(28)9-14(22)10-24(33)34/h1,4-7,9,11-12,16,31H,2-3,8,10,13H2,(H,32,35)(H,33,34)/t16-/m1/s1

InChI Key

MOOARNYDOKGVQG-MRXNPFEDSA-N

Isomeric SMILES

C1C[C@H](CNC1)OC2=C(C=C(C(=C2)C3=C(C(=CC=C3)C(=O)NC4=C(C=C(C=C4)F)CC(=O)O)F)F)Cl

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C(=C2)C3=C(C(=CC=C3)C(=O)NC4=C(C=C(C=C4)F)CC(=O)O)F)F)Cl

Origin of Product

United States

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